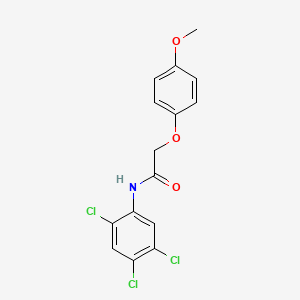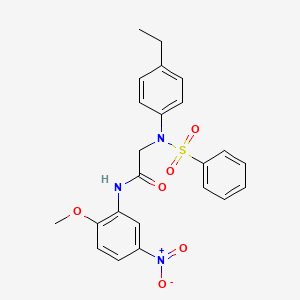
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide
Vue d'ensemble
Description
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide, also known as GW 9662, is a selective peroxisome proliferator-activated receptor (PPAR) antagonist. It is widely used in scientific research to study the role of PPARs in various physiological and pathological processes.
Mécanisme D'action
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 binds to the ligand-binding domain of PPARs and prevents their activation by endogenous ligands such as fatty acids and their derivatives. This leads to the inhibition of PPAR-mediated gene expression and downstream signaling pathways. This compound 9662 is highly selective for PPARs and does not affect other nuclear receptors such as estrogen receptors or glucocorticoid receptors.
Biochemical and Physiological Effects
This compound 9662 has been shown to have a wide range of biochemical and physiological effects in different tissues and organs. In adipose tissue, this compound 9662 inhibits the expression of genes involved in adipogenesis and lipid metabolism. In liver, this compound 9662 reduces the expression of genes involved in gluconeogenesis and lipid metabolism. In skeletal muscle, this compound 9662 inhibits the uptake and utilization of glucose. In the cardiovascular system, this compound 9662 reduces inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 has several advantages for lab experiments. It is a highly selective PPAR antagonist that can be used to study the function of PPARs in different tissues and organs. It is also easy to synthesize and relatively stable. However, there are also some limitations to its use. This compound 9662 has a short half-life and may require frequent dosing in long-term experiments. It also has poor solubility in aqueous solutions and may require the use of organic solvents.
Orientations Futures
There are several future directions for the use of 2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 in scientific research. One area of interest is the role of PPARs in cancer. PPARs have been shown to play a complex role in cancer development and progression, and this compound 9662 can be used to study their function in different types of cancer. Another area of interest is the role of PPARs in neurodegenerative diseases. PPARs have been shown to have neuroprotective effects, and this compound 9662 can be used to study their potential therapeutic benefits in diseases such as Alzheimer's and Parkinson's. Finally, this compound 9662 can be used in combination with other drugs to study their synergistic effects on PPAR-mediated pathways.
Applications De Recherche Scientifique
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide 9662 is widely used in scientific research to study the role of PPARs in various physiological and pathological processes. PPARs are nuclear receptors that regulate gene expression in response to fatty acids and their derivatives. They play a crucial role in lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. This compound 9662 is a potent and selective PPAR antagonist that can be used to study the function of PPARs in different tissues and organs.
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO3/c1-21-9-2-4-10(5-3-9)22-8-15(20)19-14-7-12(17)11(16)6-13(14)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNKXNAOZPRLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3553042.png)
![2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3553043.png)
![{3-bromo-4-[(3,4-dichlorobenzyl)oxy]phenyl}methanol](/img/structure/B3553052.png)
![2-({4-[benzyl(methylsulfonyl)amino]benzoyl}amino)-N-isobutylbenzamide](/img/structure/B3553058.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]cyclohexanecarboxamide](/img/structure/B3553059.png)

![N-(2-phenylethyl)-2-{[3-(phenylthio)propanoyl]amino}benzamide](/img/structure/B3553073.png)
![N~1~-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3553075.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3553081.png)
![methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B3553082.png)
![(3,4-dimethylphenyl)(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)methanone](/img/structure/B3553089.png)
![4,5-dimethoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-nitrobenzamide](/img/structure/B3553090.png)
![2-({[(3-chlorobenzyl)thio]acetyl}amino)-N-(2-phenylethyl)benzamide](/img/structure/B3553113.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3553125.png)